molecular formula C10H12ClNO4S B1369201 4-(2-(Dimethylamino)-2-oxoethoxy)benzene-1-sulfonyl chloride CAS No. 944888-09-9

4-(2-(Dimethylamino)-2-oxoethoxy)benzene-1-sulfonyl chloride

Cat. No. B1369201
M. Wt: 277.73 g/mol
InChI Key: XSPAOTSDKVMOFZ-UHFFFAOYSA-N
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Description

“4-(2-(Dimethylamino)-2-oxoethoxy)benzene-1-sulfonyl chloride” is a chemical compound with the molecular formula C14H14ClN3O2S . It is used as a chromophoric label for amino acids, peptides, and proteins .


Molecular Structure Analysis

The molecular structure of “4-(2-(Dimethylamino)-2-oxoethoxy)benzene-1-sulfonyl chloride” can be represented by the SMILES string: CN©C1=CC=C(C=C1)N=NC1=CC=C(C=C1)S(Cl)(=O)=O .


Physical And Chemical Properties Analysis

This compound is a crystalline powder with a red color . It is soluble in acetonitrile and DMF, and slightly soluble in acetone .

Scientific Research Applications

  • Anticancer Properties : Some derivatives of benzene sulfonamide, related to 4-(2-(Dimethylamino)-2-oxoethoxy)benzene-1-sulfonyl chloride, have been explored for their potential as anticancer agents. Specifically, derivatives like 2-(4-methoxy benzylidene)-N-(phenylsulfonyl) hydrazine-1-carbothioamide have shown potent anticancer effects against breast carcinoma cell lines, indicating a potential application in cancer treatment and pharmaceutical research (Mohamed et al., 2022).

  • Synthesis of Novel Compounds : There's research into the synthesis of new compounds using derivatives of benzene-1-sulfonyl chloride. For instance, the formation of compounds like 4-(5-dimethylaminophenyl-2-oxazolyl)benzenesulfonyl halides has been studied, which are of interest due to their spectral and luminescence properties (Fedyunyaeva & Shershukov, 1993).

  • Antimicrobial Activity : Some novel derivatives containing a dimethylamino group and a sulfonamide moiety have been synthesized and evaluated for their antimicrobial activity. These compounds, derived from benzene sulfonamide structures, have shown interesting antimicrobial properties against various bacteria and fungi, which could be significant in the development of new antibiotics (Ghorab et al., 2017).

  • Analytical Chemistry Applications : Derivatives of benzene-1-sulfonyl chloride have been used as chromophoric reagents in analytical chemistry. For example, 4'-Dimethylaminoazobenzene-4-sulfonyl chloride is used to detect amino acids at picomole levels, indicating its utility in high-performance liquid chromatography for analyzing complex biological samples (Malencik et al., 1990).

  • Molecular Docking Studies : Computational and molecular docking studies involving benzene sulfonamide derivatives have been conducted to explore their binding interactions and potential biological activities, such as anticancer properties. These studies are crucial for understanding the molecular mechanisms of these compounds and for designing new therapeutic agents (Mohamed et al., 2022).

Safety And Hazards

“4-(2-(Dimethylamino)-2-oxoethoxy)benzene-1-sulfonyl chloride” is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

4-[2-(dimethylamino)-2-oxoethoxy]benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4S/c1-12(2)10(13)7-16-8-3-5-9(6-4-8)17(11,14)15/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPAOTSDKVMOFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589862
Record name 4-[2-(Dimethylamino)-2-oxoethoxy]benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(Dimethylamino)-2-oxoethoxy)benzene-1-sulfonyl chloride

CAS RN

944888-09-9
Record name 4-[2-(Dimethylamino)-2-oxoethoxy]benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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